![molecular formula C19H21F3N2O3 B4070928 2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4070928.png)
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with the molecular formula C19H21F3N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Oxolane Moiety: The oxolane moiety can be attached through nucleophilic substitution reactions involving oxirane derivatives.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole ring and the oxolane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: A related compound with similar trifluoroacetyl functionality.
Ethyl trifluoroacetate: Another compound with a trifluoroacetyl group, used in organic synthesis.
Uniqueness
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of an indole ring, trifluoroacetyl group, and oxolane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-2-12-5-3-7-14-15(18(26)19(20,21)22)10-24(17(12)14)11-16(25)23-9-13-6-4-8-27-13/h3,5,7,10,13H,2,4,6,8-9,11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMKDFNPATDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3CCCO3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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